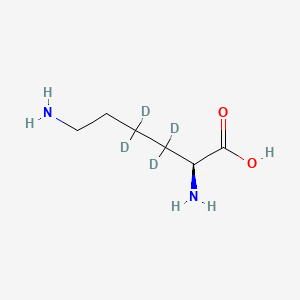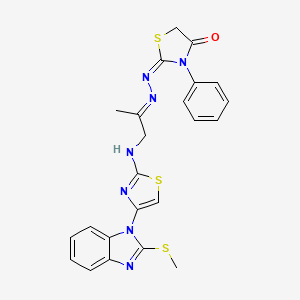
Cox-2-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cox-2-IN-26 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a COX-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Cox-2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, used under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Cox-2-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture and animal studies to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as arthritis, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control processes .
作用機序
Cox-2-IN-26 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of COX-2, where it binds and blocks the enzyme’s catalytic activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .
類似化合物との比較
Cox-2-IN-26 is compared with other COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting COX-2, this compound is unique in its structural features and potency. Similar compounds include:
Celecoxib: A widely used COX-2 inhibitor with applications in treating arthritis and familial adenomatous polyposis.
Rofecoxib: Previously used for pain relief but withdrawn from the market due to cardiovascular risks.
Etoricoxib: Used for pain and inflammation management, with a favorable safety profile compared to rofecoxib .
This compound stands out due to its unique structural modifications, which enhance its selectivity and potency as a COX-2 inhibitor .
特性
分子式 |
C23H21N7OS3 |
|---|---|
分子量 |
507.7 g/mol |
IUPAC名 |
(2E)-2-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+ |
InChIキー |
LARVQAAGTBVQRP-BOJCHKAJSA-N |
異性体SMILES |
C/C(=N\N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
正規SMILES |
CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



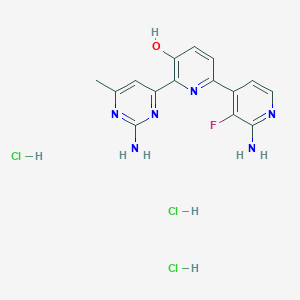
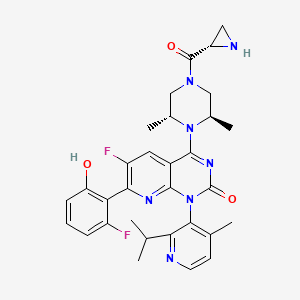
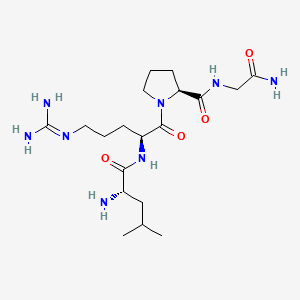
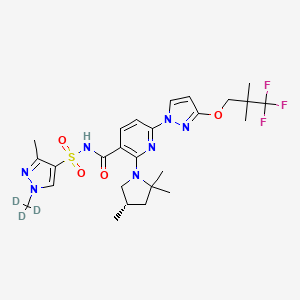


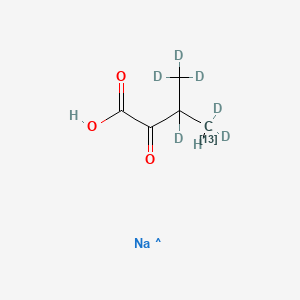
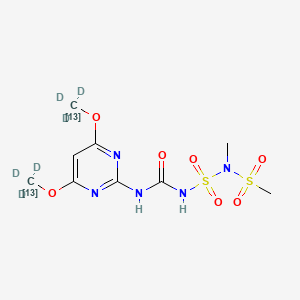
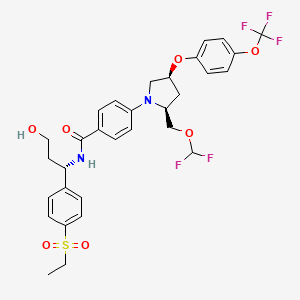

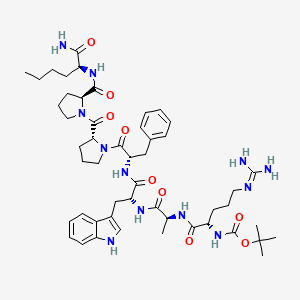
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
